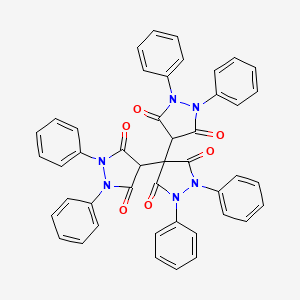
2,3-Dibromo-5,6-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-5,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms and two fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 2,3-difluorobenzoic acid using brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in dichloromethane.
Fluorination: Potassium fluoride or other fluorinating agents.
Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5,6-difluorobenzoic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and medicinal compounds.
Materials Science: It is utilized in the creation of novel materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-5,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
Uniqueness
2,3-Dibromo-5,6-difluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions that similar compounds may not undergo .
Eigenschaften
Molekularformel |
C7H2Br2F2O2 |
|---|---|
Molekulargewicht |
315.89 g/mol |
IUPAC-Name |
2,3-dibromo-5,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)6(11)4(5(2)9)7(12)13/h1H,(H,12,13) |
InChI-Schlüssel |
XYVHXUWKHAALEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)







![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)



![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)

